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Introduction
Umami, the fifth basic taste, imparts a savory or meaty flavor and is elicited by amino acids,

primarily L-glutamate. Disodium glutamate, the sodium salt of glutamic acid, is a pivotal tool

for investigating the intricate molecular mechanisms of umami taste transduction. Its ability to

specifically activate umami receptors allows for the detailed study of the signaling cascades

that translate a chemical stimulus into a neural signal. These application notes provide a

comprehensive guide to utilizing disodium glutamate in key experimental paradigms to

dissect the umami taste pathway, offering valuable insights for research, sensory science, and

the development of novel flavor modulators and therapeutic agents.

The primary receptor for umami taste is a heterodimeric G protein-coupled receptor (GPCR)

composed of two subunits: taste receptor type 1 member 1 (T1R1) and taste receptor type 1

member 3 (T1R3).[1][2] The sensation of umami is notably enhanced by the presence of 5'-

ribonucleotides, such as inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate

(GMP), a phenomenon known as taste synergy.[3][4] This synergistic effect is a hallmark of the

T1R1/T1R3 receptor and provides a specific pharmacological tool to confirm its involvement.

Beyond the canonical T1R1/T1R3 pathway, other receptors, including metabotropic glutamate
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receptors (mGluRs) like mGluR1 and mGluR4, have also been implicated in umami taste

perception.[5][6][7]

This document outlines detailed protocols for essential in vitro and ex vivo assays, presents

quantitative data in a clear, comparative format, and provides visual diagrams of the signaling

pathways and experimental workflows to facilitate a deeper understanding of umami taste

transduction.

Data Presentation
Table 1: Dose-Response of Disodium Glutamate in
Umami Taste Receptor Activation

Assay Type
Cell/Tissue
Type

Glutamate
Concentration

Observed
Effect

Reference

Calcium Imaging

Rat Foliate

Papillae Taste

Cells

30 µM - 1 mM

Dose-dependent

increase in

intracellular

Ca2+

[2][8]

Patch-Clamp

Electrophysiolog

y

Rat Fungiform

Papillae Taste

Cells

1 mM

Induced inward

currents, outward

currents, or

biphasic

responses

[9]

Peristaltic Reflex

Assay

Guinea Pig

Colon
1 mM - 100 mM

Dose-dependent

increase in

ascending and

descending

components of

the peristaltic

reflex

Sensory

Evaluation
Human Panel

0.034 g/100 mL -

0.6 g/100 mL

Log-linear

increase in

perceived umami

intensity

[10]
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Table 2: Synergistic Effect of Disodium Glutamate and
Inosine 5'-Monophosphate (IMP)

Assay Type
Organism/C
ell Line

MSG
Concentrati
on

IMP
Concentrati
on

Synergistic
Effect

Reference

Behavioral

Taste Assay
Rat

Varied (in

mixtures)

Varied (in

mixtures)

Significantly

higher lick

rates for

MSG+IMP

mixtures

compared to

individual

components

[3][5]

Heterologous

Expression

(HEK cells)

Human

T1R1/T1R3

0.3 mM - 50

mM
0.5 mM

Significant

potentiation

of the dose-

response to

MSG

[11]

Gastric

Smooth

Muscle

Contraction

Mouse Varied Varied

Augmented

inhibition of

acetylcholine-

induced

contraction

[12]

Peristaltic

Reflex Assay

Guinea Pig

Colon
Varied 1 µM

Augmented

MSG-induced

peristaltic

reflex

Experimental Protocols
Protocol 1: Calcium Imaging of Taste Receptor Cells
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i)

in isolated taste receptor cells in response to disodium glutamate stimulation.
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1. Materials:

Solutions:

Tyrode's Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10

mM glucose, 1 mM sodium pyruvate, pH 7.4.

Enzyme solution: Dispase II (2 mg/mL) and collagenase B (1 mg/mL) in Tyrode's buffer.

Calcium indicator dye: Fura-2 AM (2-5 µM) or Fluo-4 AM (2-5 µM) in Tyrode's buffer with

0.02% Pluronic F-127.

Disodium glutamate stock solution (1 M in deionized water).

Equipment:

Inverted fluorescence microscope with a calcium imaging system (e.g., MetaFluor, Andor).

Perfusion system.

Dissecting microscope.

Glass-bottom imaging dishes.

2. Procedure:

Taste Bud Isolation:

Euthanize a rodent (e.g., rat or mouse) according to approved animal care protocols.

Excise the tongue and inject the enzyme solution into the lingual epithelium surrounding

the circumvallate or foliate papillae.

Incubate the tongue in oxygenated Tyrode's buffer for 20-30 minutes at room temperature.

Peel the epithelial layer and gently suction the released taste buds.

Cell Loading:
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Transfer the isolated taste buds to a glass-bottom dish.

Incubate with the calcium indicator dye solution for 30-45 minutes at room temperature in

the dark.

Wash the taste buds with Tyrode's buffer to remove excess dye.

Calcium Imaging:

Place the dish on the stage of the inverted microscope.

Continuously perfuse the taste buds with Tyrode's buffer.

Select a region of interest (ROI) around individual taste cells.

Record baseline fluorescence for 1-2 minutes.

Apply varying concentrations of disodium glutamate (e.g., 1 µM to 10 mM) via the

perfusion system for a defined duration (e.g., 30 seconds).

Wash with Tyrode's buffer and record the recovery of the fluorescence signal.

To confirm the involvement of the T1R1/T1R3 receptor, co-apply disodium glutamate
with a 5'-ribonucleotide like IMP (e.g., 100 µM) and observe for a potentiated response.

3. Data Analysis:

Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀),

expressed as ΔF/F₀.

Generate dose-response curves by plotting ΔF/F₀ against the logarithm of the disodium
glutamate concentration.

Determine the EC₅₀ value from the dose-response curve.

Protocol 2: Patch-Clamp Electrophysiology of Taste
Receptor Cells
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This protocol details the whole-cell patch-clamp technique to record ion channel activity in taste

receptor cells stimulated with disodium glutamate.

1. Materials:

Solutions:

External solution (Tyrode's buffer as in Protocol 1).

Internal (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 2 mM

ATP, 0.2 mM GTP, pH 7.2.

Disodium glutamate stock solution (1 M in deionized water).

Equipment:

Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP).

Inverted microscope with micromanipulators.

Pipette puller and microforge.

Perfusion system.

2. Procedure:

Taste Cell Preparation:

Isolate taste buds as described in Protocol 1.

Gently triturate the taste buds to obtain a suspension of individual taste cells.

Allow the cells to adhere to a glass coverslip for 15-20 minutes.

Patch-Clamp Recording:

Place the coverslip in the recording chamber on the microscope stage and perfuse with

the external solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3428490?utm_src=pdf-body
https://www.benchchem.com/product/b3428490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pull glass micropipettes with a resistance of 5-10 MΩ when filled with the internal solution.

Under visual guidance, approach a taste cell with the micropipette and form a high-

resistance seal (gigaohm seal) with the cell membrane.

Rupture the membrane patch to achieve the whole-cell configuration.

In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply

voltage steps to characterize the cell's ion channels.

Apply disodium glutamate at various concentrations to the cell via the perfusion system.

Record changes in the holding current. Inward currents represent cation influx or anion

efflux, while outward currents represent cation efflux or anion influx.

In current-clamp mode, record the resting membrane potential and apply disodium
glutamate to observe changes in membrane potential (depolarization or

hyperpolarization).

3. Data Analysis:

Measure the amplitude and kinetics of the glutamate-induced currents.

Construct current-voltage (I-V) curves in the presence and absence of disodium glutamate.

Analyze changes in membrane potential and firing frequency of action potentials in current-

clamp recordings.

Protocol 3: Heterologous Expression Assay in HEK293
Cells
This protocol describes how to express the umami receptor (T1R1/T1R3) in a non-taste cell

line (HEK293) and measure its activation by disodium glutamate.

1. Materials:

Cell Line: HEK293 cells.
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Plasmids: Expression vectors containing the cDNAs for human T1R1, T1R3, and a

promiscuous G protein (e.g., Gα16/gust44).

Reagents:

Cell culture medium (e.g., DMEM with 10% FBS).

Transfection reagent (e.g., Lipofectamine 2000).

Calcium indicator dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Disodium glutamate and IMP stock solutions.

Equipment:

Cell culture incubator.

Fluorescence plate reader with automated injection.

2. Procedure:

Cell Culture and Transfection:

Culture HEK293 cells in a T-75 flask until they reach 80-90% confluency.

Seed the cells into a 96-well black-walled, clear-bottom plate.

Co-transfect the cells with the T1R1, T1R3, and Gα16/gust44 plasmids using a suitable

transfection reagent according to the manufacturer's instructions.

Incubate for 24-48 hours to allow for receptor expression.

Calcium Assay:

Remove the culture medium and load the cells with the calcium indicator dye in assay

buffer for 1 hour at 37°C.
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Wash the cells with assay buffer.

Place the plate in the fluorescence plate reader.

Measure baseline fluorescence.

Inject varying concentrations of disodium glutamate, with and without IMP, into the wells.

Record the fluorescence signal over time to measure the intracellular calcium response.

3. Data Analysis:

Quantify the peak fluorescence response for each concentration of disodium glutamate.

Normalize the responses to the maximum response.

Generate dose-response curves and calculate EC₅₀ values.

Compare the dose-response curves in the presence and absence of IMP to quantify the

synergistic effect.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Electrophysiology of Sodium Receptors in Taste Cells [scirp.org]

2. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste
Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

3. Taste preference synergy between glutamate receptor agonists and inosine
monophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Physiological studies on umami taste - PubMed [pubmed.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

6. Sour Taste Stimuli Evoke Ca2+ and pH Responses in Mouse Taste Cells - PMC
[pmc.ncbi.nlm.nih.gov]

7. protocols.io [protocols.io]

8. In situ Ca2+ imaging reveals neurotransmitter receptors for glutamate in taste receptor
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9. journals.physiology.org [journals.physiology.org]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Illuminating the Umami Universe: Disodium Glutamate
as a Tool to Decipher Taste Transduction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3428490#using-disodium-glutamate-to-study-umami-
taste-transduction-pathways]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b3428490?utm_src=pdf-body-img
https://www.benchchem.com/product/b3428490?utm_src=pdf-custom-synthesis
https://www.scirp.org/journal/paperinformation?paperid=67864
https://pmc.ncbi.nlm.nih.gov/articles/PMC6772752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6772752/
https://pubmed.ncbi.nlm.nih.gov/11015322/
https://pubmed.ncbi.nlm.nih.gov/11015322/
https://pubmed.ncbi.nlm.nih.gov/10736355/
https://academic.oup.com/chemse/article/25/5/507/346277
https://pmc.ncbi.nlm.nih.gov/articles/PMC2342638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2342638/
https://www.protocols.io/view/calcium-imaging-protocol-g6t6bzerf.pdf
https://pubmed.ncbi.nlm.nih.gov/11050118/
https://pubmed.ncbi.nlm.nih.gov/11050118/
https://journals.physiology.org/doi/10.1152/jn.1999.82.5.2061
https://www.researchgate.net/figure/The-umami-intensity-response-curve-for-MSG-0-1200g-100mL-Response-curve-of-the-umami_fig1_335526215
https://www.researchgate.net/figure/A-Dose-response-curves-of-MSG-and-MSG-05-mM-IMP-concentration-series-in-cells_fig3_26757340
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008388/
https://www.benchchem.com/product/b3428490#using-disodium-glutamate-to-study-umami-taste-transduction-pathways
https://www.benchchem.com/product/b3428490#using-disodium-glutamate-to-study-umami-taste-transduction-pathways
https://www.benchchem.com/product/b3428490#using-disodium-glutamate-to-study-umami-taste-transduction-pathways
https://www.benchchem.com/product/b3428490#using-disodium-glutamate-to-study-umami-taste-transduction-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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